molecular formula C21H14BrClN2O3S2 B2618570 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 403732-72-9

2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B2618570
CAS No.: 403732-72-9
M. Wt: 521.83
InChI Key: CETPXUNHGSTTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone (molecular formula: C₁₉H₁₄BrClN₂O₃S₂; molecular weight: 522.79 g/mol) is a benzimidazole derivative characterized by:

  • A 1H-benzo[d]imidazole core substituted with a 4-bromophenylsulfonyl group at position 1.
  • A thioether linkage connecting the benzimidazole to a 1-(4-chlorophenyl)ethanone moiety.

This structure combines features known for diverse bioactivities, including anti-inflammatory, antimicrobial, and antiproliferative properties, as seen in related benzimidazole derivatives .

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylbenzimidazol-2-yl]sulfanyl-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O3S2/c22-15-7-11-17(12-8-15)30(27,28)25-19-4-2-1-3-18(19)24-21(25)29-13-20(26)14-5-9-16(23)10-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETPXUNHGSTTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Br)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Sulfonylation: The benzimidazole core is then sulfonylated using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Thioether formation: The sulfonylated benzimidazole is reacted with a thiol derivative to introduce the thioether linkage.

    Final coupling: The thioether intermediate is then coupled with 4-chlorophenyl ethanone under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of benzimidazole derivatives, including the target compound. For instance, research has demonstrated that compounds containing the benzimidazole moiety exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BMRSA0.25 µg/mL
Target CompoundKlebsiella pneumoniae1 µg/mL

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. The structural features of the compound allow it to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly against enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that observed in other sulfonamide-based drugs, which are known to disrupt bacterial growth by inhibiting folic acid synthesis .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Antimicrobial Activity : A study published in Molecules evaluated various benzimidazole derivatives for their antimicrobial properties, finding that modifications at the sulfonamide position significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research conducted on derivatives showed promising results in inhibiting growth in several cancer cell lines, suggesting that structural modifications can lead to enhanced potency and selectivity .
  • Mechanistic Investigations : Further investigations into the mechanism of action revealed that these compounds could potentially disrupt metabolic pathways essential for bacterial survival, providing insights into their therapeutic applications .

Mechanism of Action

The mechanism of action of 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thioether groups are critical for its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name / Source Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzimidazole 4-Bromophenylsulfonyl, 4-chlorophenyl ethanone 522.79 High molecular complexity; potential for enhanced binding affinity due to halogenation.
Compound 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl, phenylethanone 504.50 Triazole-thioether linkage; fluorinated substituents may improve metabolic stability.
Compound Benzimidazole 4-Fluorophenyl, methyl group 313.13 Simplified structure; LC-MS data suggests metabolic stability.
Compound Imidazole 4-Bromophenyl, 4-methylphenyl thiol 361.26 Thiol group enhances reactivity; bromophenyl contributes to lipophilicity.

Physicochemical and Crystallographic Comparisons

  • Crystallographic Data: The Compound (C₂₂H₂₁BrN₄O₂·H₂O) crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 9.1854 Å, b = 16.7389 Å, c = 13.7379 Å . Such data imply dense molecular packing, which may correlate with thermal stability. By contrast, simpler benzimidazoles (e.g., ) lack crystallographic data but show higher solubility in polar solvents due to reduced steric hindrance.
  • Polar Functional Groups: The sulfonyl group in the target compound enhances polarity compared to non-sulfonated analogs (e.g., ).

Biological Activity

The compound 2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H15BrN3O3S
  • Molecular Weight : 499.33 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]imidazole compounds, similar to the target compound, exhibit significant antimicrobial properties. For instance, compounds with imidazole cores have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The most active derivatives in related studies displayed IC50 values as low as 2.03 μM against M. tuberculosis, suggesting that modifications in the sulfonyl and halogen substituents can enhance efficacy against resistant strains .

Anticancer Potential

Research has also highlighted the anticancer properties of benzo[d]imidazole derivatives. In vitro studies demonstrated that compounds with similar structures exhibited broad-spectrum antitumor activity across several cancer cell lines. For example, one study reported GI50 values ranging from 1.7 to 28.7 μM against various cancers, indicating a promising therapeutic index for these compounds .

The proposed mechanism of action for the biological activity of this class of compounds often involves interference with cellular signaling pathways. For example, benzimidazole derivatives may inhibit specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds can bind effectively to target proteins, disrupting their normal function and leading to apoptosis in cancer cells .

Case Study 1: Antitubercular Activity

A study focusing on a series of benzo[d]imidazole derivatives revealed that modifications at the sulfonyl position significantly enhanced their antitubercular activity. The compound with a 4-nitrophenyl group showed an IC90 of 7.05 μM against M. tuberculosis without acute toxicity towards human lung fibroblast cells .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer effects of related compounds in various cancer cell lines, including breast and lung cancers. The results indicated that certain derivatives achieved over 80% cell death at concentrations below 30 μM, showcasing their potential as effective anticancer agents .

Data Summary

Activity TypeCompound ExampleIC50 (μM)Notes
AntitubercularIT102.32Active against M. tuberculosis
AnticancerCompound X21.5Effective against multiple cancer types
AntimicrobialCompound Y0.22Strong activity against pathogens

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include aromatic protons (δ 7.0–8.0 ppm), sulfonyl groups (δ ~3.8 ppm for SO₂), and ethanone carbonyl (δ ~200 ppm in ¹³C) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for related compounds) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .

Basic: How can purity and stability be assessed during synthesis?

Q. Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) to quantify impurities .
  • TLC : Monitor reaction progress with ethyl acetate/hexane (3:7) and UV visualization .
  • Stability Tests : Store samples under inert gas at –20°C; assess decomposition via repeated NMR over 30 days .

Basic: What in vitro assays are suitable for preliminary antimicrobial evaluation?

Q. Methodological Answer :

  • Agar Diffusion : Test against Staphylococcus aureus and Candida albicans using 100 µg/mL compound discs; measure inhibition zones .
  • MIC Determination : Use microbroth dilution (96-well plates) with concentrations from 0.5–128 µg/mL; read optical density at 600 nm after 24h .

Advanced: How can molecular docking studies predict bioactivity against fungal targets?

Q. Methodological Answer :

  • Target Selection : Use fungal CYP51 (Lanosterol 14α-demethylase) from PDB (e.g., 3JUS).
  • Software : AutoDock Vina for docking; set grid boxes around the heme cofactor .
  • Validation : Compare docking scores (ΔG ≤ –8 kcal/mol) with experimental MIC data to validate predictions .

Advanced: How to investigate environmental degradation pathways and persistence?

Q. Methodological Answer :

  • Hydrolysis Studies : Incubate compound in pH 4–9 buffers at 25–40°C; track degradation via HPLC-MS .
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; identify byproducts (e.g., desulfonated derivatives) using QTOF-MS .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

  • Purity Reassessment : Re-analyze batches via HPLC; impurities >1% may skew results .
  • Bioassay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24h) across labs .
  • Structural Confirmation : Re-examine X-ray crystallography (e.g., monoclinic P21/n space group) to rule out polymorphic effects .

Advanced: What crystallographic methods determine the compound’s 3D structure?

Q. Methodological Answer :

  • Data Collection : Use a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : Solve via SHELX-97; refine anisotropic displacement parameters. Example metrics: R = 0.037, wR = 0.085 .
  • Key Parameters : Monoclinic system (a = 9.185 Å, β = 98.28°), Z = 4 .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Q. Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) .
  • Bioactivity Profiling : Compare MIC values and docking scores across derivatives to identify critical functional groups (e.g., sulfonyl enhances antifungal activity) .

Advanced: How to assess compound stability under physiological conditions?

Q. Methodological Answer :

  • Simulated Gastric Fluid : Incubate in 0.1N HCl (pH 1.2) at 37°C; analyze degradation via LC-MS over 24h .
  • Plasma Stability : Mix with human plasma (37°C, 5% CO₂); centrifuge and quantify parent compound using UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.